



Fenethazine: A Versatile Tool for Interrogating **Histamine H1 Receptor Signaling**

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Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Fenethazine, a first-generation phenothiazine antihistamine, serves as a valuable pharmacological tool for the investigation of histamine H1 receptor-mediated signaling pathways. Its established mechanism as a competitive antagonist of the H1 receptor, coupled with its distinct pharmacological profile, allows for the elucidation of histamine's role in a variety of physiological and pathological processes. These application notes provide a comprehensive guide for the use of **fenethazine** as a tool compound, including its chemical properties, mechanism of action, and detailed protocols for in vitro and in vivo experimental models.

Introduction

Histamine, a key biogenic amine, exerts its diverse effects through four distinct G proteincoupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is ubiquitously expressed and plays a pivotal role in allergic and inflammatory responses, neurotransmission, and smooth muscle contraction. Understanding the intricacies of H1 receptor signaling is crucial for the development of novel therapeutics for a range of disorders. Fenethazine, as a potent H1 receptor antagonist, provides a reliable means to dissect these signaling cascades. This document outlines the application of **fenethazine** in studying H1 receptor function, presenting its pharmacological data and detailed experimental methodologies.



Chemical and Pharmacological Properties of Fenethazine

Fenethazine (N,N-dimethyl-10H-phenothiazine-10-ethanamine) is a lipophilic molecule that readily crosses the blood-brain barrier, a characteristic feature of first-generation antihistamines.[1] Its primary pharmacological action is the competitive and reversible antagonism of the histamine H1 receptor.[1]

Table 1: Chemical Properties of Fenethazine

| Property | Value | |
|-------------------|--|--|
| IUPAC Name | N,N-dimethyl-2-phenothiazin-10-ylethanamine | |
| Molecular Formula | C16H18N2S | |
| Molecular Weight | 270.39 g/mol | |
| CAS Number | 522-24-7 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in ethanol, methanol, and chloroform | |

Table 2: Pharmacological Profile of Fenethazine (Estimated)

| Receptor Target | Binding Affinity (Ki) | Potency (IC50/EC50) | Functional Activity |
|------------------------------------|-----------------------|------------------------|-------------------------------|
| Histamine H1 Receptor | Data not available | Data not available | Antagonist/Inverse Agonist |
| Muscarinic Receptors (M1-M5) | Moderate | Data not available | Antagonist |
| α-Adrenergic Receptors (α1, α2) | Low to Moderate | Data not available | Antagonist |
| Dopamine D2 Receptor | Low | Data not available | Antagonist |

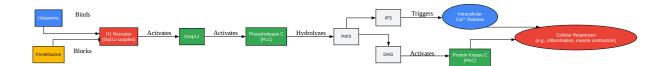


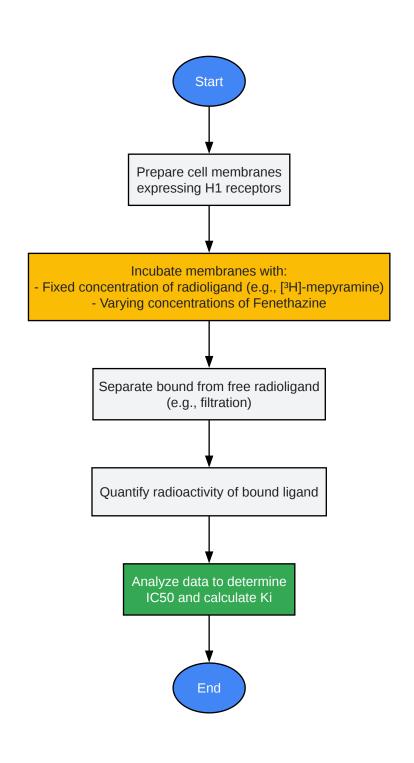
Note: Specific quantitative binding affinity (Ki) and potency (IC50/EC50) values for **fenethazine** are not readily available in the public domain. The indicated affinities are qualitative estimations based on the known pharmacology of the phenothiazine class of compounds. Researchers are advised to determine these values empirically for their specific experimental systems.

Mechanism of Action and Signaling Pathways

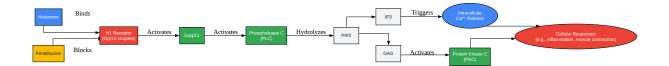
Fenethazine exerts its effects by competitively binding to the histamine H1 receptor, thereby preventing the binding of endogenous histamine and subsequent receptor activation. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.[1] By blocking this initial step, **fenethazine** effectively inhibits all downstream signaling events.

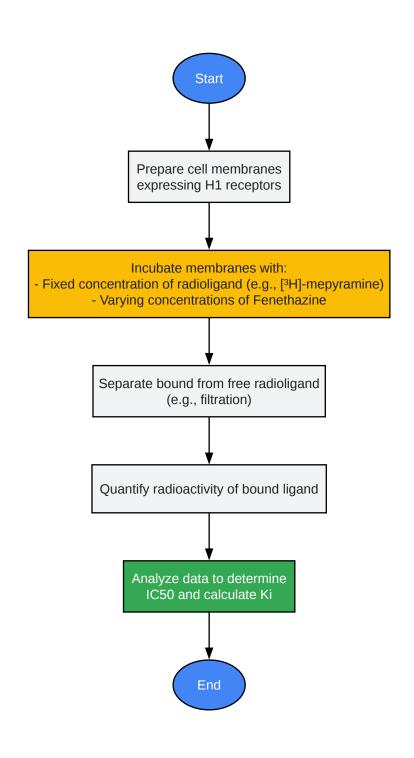














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References

- 1. SMPDB [smpdb.ca]
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